molecular formula C18H11Cl2F6NO5 B2381701 N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 320418-46-0

N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2381701
CAS No.: 320418-46-0
M. Wt: 506.18
InChI Key: KILARKQCSBNGKZ-UHFFFAOYSA-N
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Description

N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound characterized by the presence of dichlorobenzoyl and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with 2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorobenzoyl and trifluoroethoxy derivatives, such as:

  • N-((3,4-dichlorobenzoyl)oxy)-2,5-dimethoxybenzenecarboxamide
  • N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Uniqueness

N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F6NO5/c19-12-3-1-9(5-13(12)20)16(29)32-27-15(28)11-6-10(30-7-17(21,22)23)2-4-14(11)31-8-18(24,25)26/h1-6H,7-8H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILARKQCSBNGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F6NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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